molecular formula C22H27BrO6 B13850373 (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13850373
M. Wt: 467.3 g/mol
InChI Key: YKXQSLFSPYQXPU-BDHVOXNPSA-N
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Description

(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring, a brominated aromatic system, and multiple hydroxyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by the introduction of the ethoxyphenethyl group through a Friedel-Crafts alkylation. The tetrahydropyran ring can be formed via an intramolecular cyclization reaction, and the hydroxymethyl group can be introduced through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.

Medicine

Industry

The compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-methoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
  • (2S,3R,4R,5S,6R)-2-(4-Chloro-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The presence of the ethoxyphenethyl group and the specific stereochemistry of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H27BrO6

Molecular Weight

467.3 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-2-[2-(4-ethoxyphenyl)ethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H27BrO6/c1-2-28-16-8-4-13(5-9-16)3-6-14-11-15(23)7-10-17(14)22-21(27)20(26)19(25)18(12-24)29-22/h4-5,7-11,18-22,24-27H,2-3,6,12H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

YKXQSLFSPYQXPU-BDHVOXNPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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